
Carbamic acid, dimethyl-, vinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl N,N-dimethylcarbamate is an organic compound belonging to the class of carbamate esters. These compounds are characterized by the presence of a carbamate group (–NHCOO–) attached to an ethyl group. Ethenyl N,N-dimethylcarbamate is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethenyl N,N-dimethylcarbamate typically involves the reaction of dimethylamine with ethyl chloroformate. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction can be represented as follows:
C2H5OCOCl+(CH3)2NH→C2H5OCON(CH3)2+HCl
Industrial Production Methods: In industrial settings, the production of ethenyl N,N-dimethylcarbamate can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of environmentally friendly solvents and catalysts, such as dimethyl carbonate, is also explored to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethenyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted carbamates.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dimethylamine and ethyl carbamate.
Oxidation and Reduction: While less common, it can undergo oxidation to form N,N-dimethylcarbamic acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Acidic or basic catalysts for hydrolysis reactions.
Solvents: Organic solvents like dichloromethane or environmentally friendly solvents like dimethyl carbonate.
Major Products:
Substituted Carbamates: Formed from substitution reactions.
Dimethylamine and Ethyl Carbamate: Products of hydrolysis reactions.
Scientific Research Applications
Ethenyl N,N-dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamate esters.
Biology: Investigated for its potential use in enzyme inhibition studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of ethenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets. It can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active site of the enzyme. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Ethyl N,N-dimethylcarbamate: Similar in structure but with an ethyl group instead of an ethenyl group.
N,N-Dimethylcarbamoyl chloride: A reactive intermediate used in the synthesis of carbamate esters.
N,N-Dimethylcarbamoyl methylamine: Another carbamate ester with different substituents.
Uniqueness: Ethenyl N,N-dimethylcarbamate is unique due to its specific reactivity and the ability to form stable carbamate-enzyme complexes. Its applications in various fields, including its potential use in environmentally friendly synthesis methods, set it apart from other similar compounds .
Properties
CAS No. |
57933-88-7 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
ethenyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H9NO2/c1-4-8-5(7)6(2)3/h4H,1H2,2-3H3 |
InChI Key |
ALLOWGSQGHGDPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


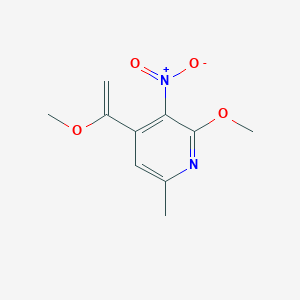
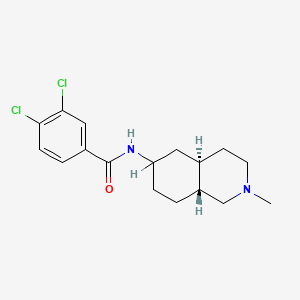
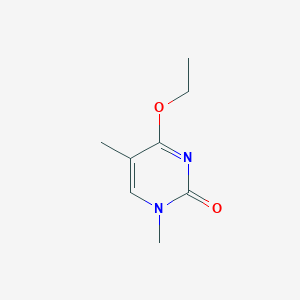

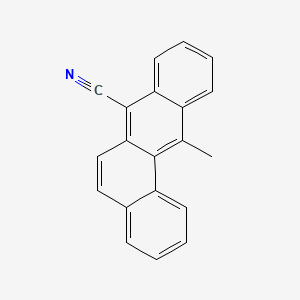
![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
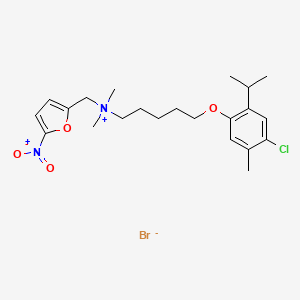
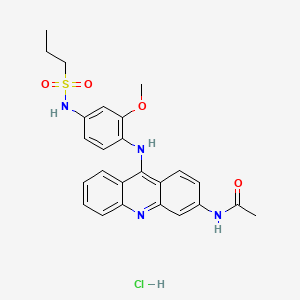
![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
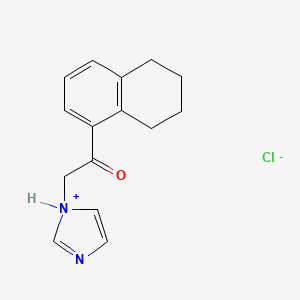
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
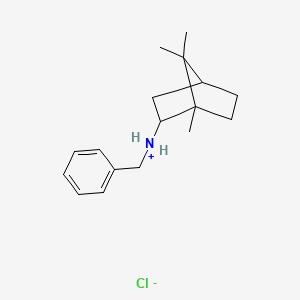

![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)
